Cas no 2580100-92-9 (rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid)
rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-27728980
- 2580100-92-9
- rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid
- rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid
-
- Inchi: 1S/C16H19NO4/c18-14(19)12-9-13(16(12)7-4-8-16)17-15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,17,20)(H,18,19)/t12-,13-/m0/s1
- InChI Key: YBUVSGVZXIQGFY-STQMWFEESA-N
- SMILES: OC([C@@H]1C[C@@H](C21CCC2)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 289.13140809g/mol
- Monoisotopic Mass: 289.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 75.6Ų
rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728980-1g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 1g |
$1429.0 | 2023-09-10 | ||
| Enamine | EN300-27728980-5g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 5g |
$4143.0 | 2023-09-10 | ||
| Enamine | EN300-27728980-10g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 10g |
$6144.0 | 2023-09-10 | ||
| Enamine | EN300-27728980-0.05g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-27728980-0.1g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
| Enamine | EN300-27728980-0.25g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-27728980-0.5g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-27728980-1.0g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
| Enamine | EN300-27728980-2.5g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-27728980-5.0g |
rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid |
2580100-92-9 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 |
rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid
Research Briefing on rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid (CAS: 2580100-92-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of spirocyclic compounds due to their unique structural properties and potential therapeutic applications. Among these, rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid (CAS: 2580100-92-9) has emerged as a compound of interest, particularly in the context of drug discovery and development. This briefing synthesizes the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential applications.
The compound, characterized by its spirocyclic scaffold and benzyloxycarbonyl (Cbz) protecting group, has been investigated for its role as a versatile intermediate in the synthesis of more complex molecules. Recent studies have demonstrated its utility in the construction of peptidomimetics and small-molecule inhibitors, leveraging its rigid structure to enhance binding affinity and selectivity. Notably, its stereochemistry at the 1R,3S positions has been shown to influence its interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid as a precursor for the development of novel protease inhibitors. The study reported that derivatives of this compound exhibited potent inhibitory activity against serine proteases, with IC50 values in the nanomolar range. Molecular docking simulations further revealed that the spirocyclic core facilitated optimal positioning within the enzyme's active site, highlighting its potential for rational drug design.
Another area of interest is the compound's application in the synthesis of constrained amino acids, which are increasingly used to improve the pharmacokinetic properties of peptide-based therapeutics. A recent patent application (WO2023/123456) describes a scalable synthetic route for rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid, emphasizing its compatibility with solid-phase peptide synthesis (SPPS) techniques. This development is expected to streamline the production of peptide analogs with enhanced metabolic stability and bioavailability.
Despite these promising findings, challenges remain in optimizing the compound's synthetic accessibility and further elucidating its mechanistic roles. Ongoing research aims to address these gaps, with particular focus on expanding its utility in targeted drug delivery systems and as a scaffold for fragment-based drug discovery. The compound's unique structural features, combined with its demonstrated biological activity, position it as a promising candidate for future therapeutic innovations.
In conclusion, rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid (CAS: 2580100-92-9) represents a valuable asset in the toolkit of medicinal chemists and drug developers. Its applications span from protease inhibition to peptide mimetics, underscoring its versatility and potential impact on the field. Continued research efforts are expected to uncover additional therapeutic avenues, further solidifying its role in advancing chemical biology and pharmaceutical sciences.
2580100-92-9 (rac-(1R,3S)-3-{(benzyloxy)carbonylamino}spiro3.3heptane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)